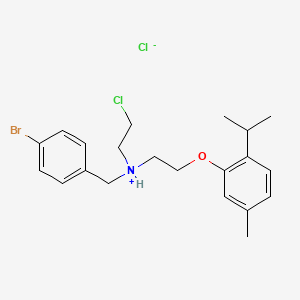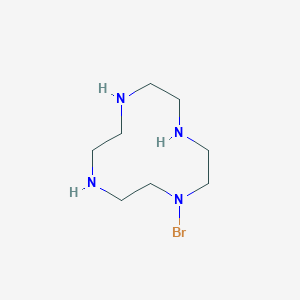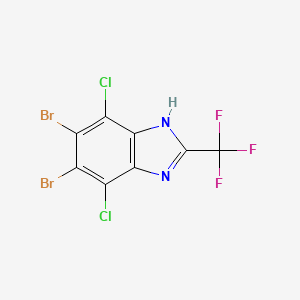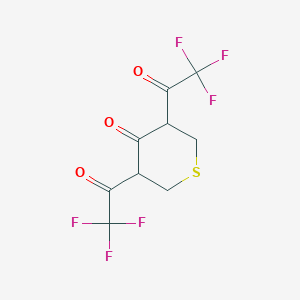
S-Phenyl p-chlorothiobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl p-chlorothiobenzoate: is an organic compound that belongs to the class of thiobenzoates It is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to a p-chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl p-chlorothiobenzoate typically involves the nucleophilic substitution reaction of p-chlorobenzoyl chloride with thiophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or column chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Phenyl p-chlorothiobenzoate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or disulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: S-Phenyl p-chlorothiobenzoate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form covalent bonds with thiol groups makes it useful in the modification of proteins and peptides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes. It is also investigated for its antimicrobial and anticancer properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of S-Phenyl p-chlorothiobenzoate involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl group, which facilitates nucleophilic attack by thiol groups.
Comparaison Avec Des Composés Similaires
- S-Phenyl o-chlorothiobenzoate
- S-Phenyl o-bromothiobenzoate
- 4′-Cyano-phenylthiolbenzoate
- 4′-Methoxy-phenylthiolbenzoate
Comparison: S-Phenyl p-chlorothiobenzoate is unique due to the position of the chlorine atom on the para position of the benzene ring, which influences its reactivity and interaction with other molecules. In comparison, S-Phenyl o-chlorothiobenzoate and S-Phenyl o-bromothiobenzoate have substituents at the ortho position, which can lead to different steric and electronic effects. The 4′-cyano and 4′-methoxy derivatives have different substituents on the phenyl ring, which can alter their chemical properties and applications.
Propriétés
Numéro CAS |
28122-82-9 |
|---|---|
Formule moléculaire |
C13H9ClOS |
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
S-phenyl 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C13H9ClOS/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |
Clé InChI |
OFQMTTINDMBGFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




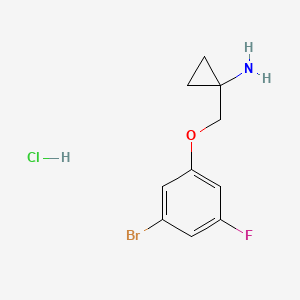
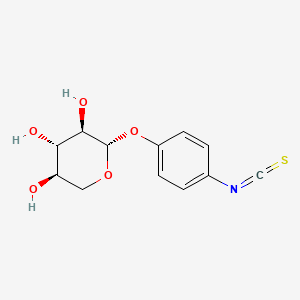
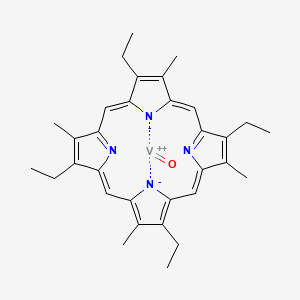
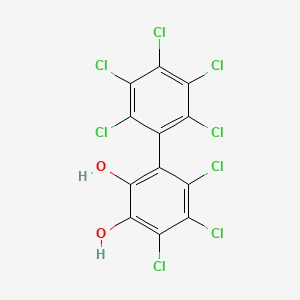
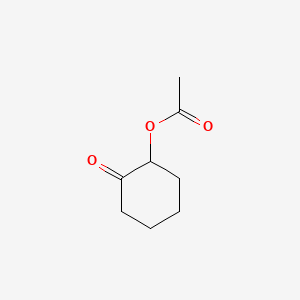
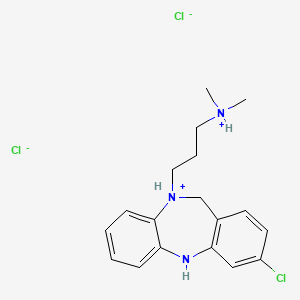
![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
